4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid
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Overview
Description
4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid is an organic compound characterized by its unique structure, which includes an oxane ring substituted with a carboxylic acid group and an amide linkage to a 2-ethylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between 2-ethylbenzoic acid and an appropriate amine (such as oxane-4-carboxylic acid) under dehydrating conditions to form the amide bond.
Cyclization: The intermediate product undergoes cyclization to form the oxane ring structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the amide linkage, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products:
Oxidation: Formation of 2-ethylbenzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
- 4-[[(2-Methylbenzoyl)amino]methyl]oxane-4-carboxylic acid
- 4-[[(2-Propylbenzoyl)amino]methyl]oxane-4-carboxylic acid
- 4-[[(2-Butylbenzoyl)amino]methyl]oxane-4-carboxylic acid
Uniqueness: 4-[[(2-Ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid is unique due to the presence of the 2-ethylbenzoyl group, which imparts specific steric and electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different alkyl substitutions.
Properties
IUPAC Name |
4-[[(2-ethylbenzoyl)amino]methyl]oxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-12-5-3-4-6-13(12)14(18)17-11-16(15(19)20)7-9-21-10-8-16/h3-6H,2,7-11H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLUPTARNZGWEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)NCC2(CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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